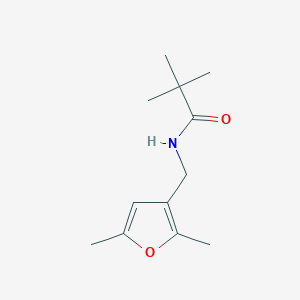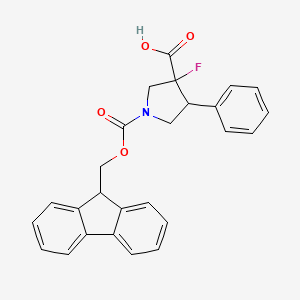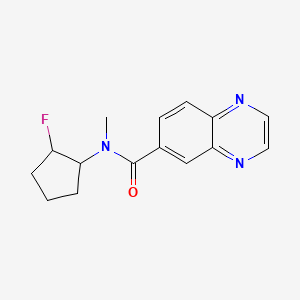
N-((2,5-dimethylfuran-3-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((2,5-dimethylfuran-3-yl)methyl)pivalamide” is a complex organic compound. It likely contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also seems to have a pivalamide group, which is derived from pivalic acid, a type of carboxylic acid .
Synthesis Analysis
While specific synthesis methods for “N-((2,5-dimethylfuran-3-yl)methyl)pivalamide” are not available, similar compounds are often synthesized through condensation reactions . For example, 2,5-Dimethylfuran can be produced from biomass, and it’s a promising biofuel candidate .Scientific Research Applications
Fluorescent Probe and Sensing Applications
The unique photophysical properties of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide (DEPO) make it an excellent candidate for fluorescent probes and sensors. Researchers have explored its use in detecting specific analytes, such as metal ions, pH changes, or biomolecules. By exploiting its fluorescence response, DEPO can serve as a sensitive indicator in biological and environmental monitoring systems .
Organic Light-Emitting Diodes (OLEDs)
DEPO’s π-conjugated structure and electron-donating and accepting groups position it as a potential material for OLEDs. Its ability to emit light efficiently under UV excitation makes it valuable for display technologies, lighting, and optoelectronic devices. Researchers investigate its performance as an emissive layer or dopant in OLEDs .
Optical Limiting Materials
Materials that protect against intense laser radiation are crucial in various applications. DEPO’s nonlinear optical properties, such as its high third-order nonlinear susceptibility, make it a candidate for optical limiting devices. By absorbing and scattering incident laser light, it can mitigate damage to sensitive optical components .
Biofuel Production
In recent years, 2,5-dimethylfuran (DMF) has gained attention as a biofuel candidate. Biomass conversion, particularly from hexoses like fructose or glucose, can yield DMF. Its energy density surpasses that of ethanol, making it comparable to gasoline. Researchers explore efficient methods for DMF production from renewable feedstocks .
Solvent Properties and Micelle Concentration Determination
DEPO’s solvatochromic behavior allows researchers to study solvent interactions. It is photostable in dimethyl sulfoxide (DMSO) but undergoes photodecomposition in chloromethane solvents. Additionally, DEPO serves as a probe or quencher to determine critical micelle concentration (CMC) in surfactant solutions, such as cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .
Longmire Film and Thin Film Applications
Thin films play a crucial role in various technologies. DEPO’s film-forming properties make it relevant for applications like Longmire films, which are used in optical and protective coatings. Researchers explore its stability, adhesion, and optical properties in thin film configurations .
These applications highlight the versatility of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide, making it an intriguing compound for further investigation and development in diverse scientific fields . If you’d like more information on any specific application, feel free to ask!
properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8-6-10(9(2)15-8)7-13-11(14)12(3,4)5/h6H,7H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSNKLGUVULJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,5-dimethylfuran-3-yl)methyl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2604223.png)

![7-(4-fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2604228.png)



![1-[3-(4-Carbamoylphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2604235.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2604236.png)


![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)
![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2604244.png)